molecular formula C20H37NO5 B1678353 Palmitoyl-L-aspartic acid CAS No. 1782-17-8

Palmitoyl-L-aspartic acid

Cat. No. B1678353
CAS RN: 1782-17-8
M. Wt: 371.5 g/mol
InChI Key: ZYJZBFYRVKLOAA-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl-L-aspartic acid is a natural N-acylaspartate . It inhibits Hedgehog signaling after stimulation with Smoothened agonist or non-sterol-modified Sonic Hedgehog . It does not alter the activity of cannabinoid receptors or fatty acid amide hydrolase .


Synthesis Analysis

Protein S-palmitoylation is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins . In mammalian cells, the ubiquitous palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), catalyze the addition and removal of palmitate, respectively .


Molecular Structure Analysis

Palmitoylation is a subtype of fatty acid modification called S-acylation, involving covalent attachment of 16-carbon palmitic acid to one or more cysteine residues of a protein through a thioester linkage .


Chemical Reactions Analysis

Auto-S-fatty acylation involves reactive cysteine residues in the proteins which directly react with fatty acyl-CoA through thioester transfer reactions, and is the first step in some palmitoyl acyltransferase (PAT)-mediated catalysis .


Physical And Chemical Properties Analysis

Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association . It also appears to play a significant role in subcellular trafficking of proteins between membrane compartments .

Scientific Research Applications

  • Physiological Role and Metabolism

    • Field : Biomedical Sciences
    • Application : Palmitic acid (PA) is the most common saturated fatty acid in the human body, accounting for 20–30% of total fatty acids. It can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) .
    • Method : PA tissue content seems to be controlled around a well-defined concentration, and changes in its intake do not significantly influence its tissue concentration because the exogenous source is counterbalanced by PA endogenous biosynthesis .
    • Results : Particular physiopathological conditions and nutritional factors may strongly induce DNL, resulting in increased tissue content of PA and disrupted homeostatic control of its tissue concentration .
  • Protein S-Palmitoylation in Immunity

    • Field : Immunology
    • Application : Protein S-palmitoylation is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins .
    • Method : In mammalian cells, the ubiquitous palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), catalyze the addition and removal of palmitate, respectively .
    • Results : The attachment of palmitoyl groups alters the membrane affinity of the substrate protein changing its subcellular localization, stability, and protein-protein interactions .
  • Ascorbic Acid 6-Palmitate as a Preservative

    • Field : Food Science
    • Application : Ascorbic acid 6-palmitate/L-Ascorbyl 6-palmitate (AP) is a derivative of a synthetic lipophilic ascorbic acid. It is used as a preservative in foods .
    • Method : AP is added to food products to extend their shelf life .
    • Results : AP has been found to work effectively as a preservative, helping to maintain the quality and safety of food products .

Future Directions

Dysregulated palmitoylation has been found to modulate canonical cancer-related pathways, thus influencing tumorigenesis . Targeting palmitoylation is a novel therapeutic approach for treating human immunologic diseases . Moreover, small molecules that target the expression or activity of palmitoylation-related genes or enzymes hold promise as potential therapeutics for modulating palmitoylation .

properties

IUPAC Name

(2S)-2-(hexadecanoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZBFYRVKLOAA-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926579
Record name N-(1-Hydroxyhexadecylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl-L-aspartic acid

CAS RN

1782-17-8, 130056-61-0
Record name N-Palmitoyl aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1782-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Aspartic acid, N-(1-oxohexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyhexadecylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl-L-aspartic acid
Reactant of Route 2
Reactant of Route 2
Palmitoyl-L-aspartic acid
Reactant of Route 3
Reactant of Route 3
Palmitoyl-L-aspartic acid
Reactant of Route 4
Reactant of Route 4
Palmitoyl-L-aspartic acid
Reactant of Route 5
Reactant of Route 5
Palmitoyl-L-aspartic acid
Reactant of Route 6
Reactant of Route 6
Palmitoyl-L-aspartic acid

Citations

For This Compound
7
Citations
H HAZAMA, M KITAGAWA… - The Journal of …, 1963 - jstage.jst.go.jp
… , and -DLisoleucine ; pH 7.4 for palmitoyl-L-aspartic acid. It is significant that the effect of pH on the enzyme activity for palmitoyl-L-aspartic acid is different from that for other palmi toyl-…
Number of citations: 6 www.jstage.jst.go.jp
S NAGAI - The Journal of Biochemistry, 1961 - jstage.jst.go.jp
RESULTS Purification of the Enzyme Catalyzing the Hydrolysis of Acyl-Amino Acid•\Mycobacterium avium (strain Takeo) was grown in glyceroyl-bouillon medium for five days. The cells …
Number of citations: 14 www.jstage.jst.go.jp
S NAGAI, J MATSUMOTO - The Journal of Biochemistry, 1964 - jstage.jst.go.jp
… It was also reported that the enzyme hydrolyzing N-palmitoyl-L-aspartic acid required … and T subone (5) synthesized N-palmitoyl-L-aspartic acid using the same procedure. In the present …
Number of citations: 8 www.jstage.jst.go.jp
C Madhosingh, A Paquet, BB Migicovsky… - … Science & Health Part …, 1978 - Taylor & Francis
… However, palmitoyl-L-aspartic acid and N2-acetyl, N6-palmitoyl-Llysine inhibited the enzyme 27% and 32% respectively. Stearic acid and its derivatives did not inhibit the enzyme. …
Number of citations: 7 www.tandfonline.com
J Matsumoto, S NAGAI - The Journal of Biochemistry, 1972 - academic.oup.com
… hydrolysis of palmitoyl-L-aspartic acid: A 10-ml reaction … ) with 25 ^moles of palmitoyl-L-aspartic acid, was incubated at 37C… conversion of N-palmitoyl-L-aspartic acid to aspartic acid and …
Number of citations: 18 academic.oup.com
N Nandi, D Vollhardt - Chemical reviews, 2003 - ACS Publications
… Consequently, as in all other examples, the GIXD patterns of the enantiomeric N-palmitoyl-l-aspartic acid and their 1:1 dl-racemic mixture measured at subphase pH 3 and 20 C are …
Number of citations: 214 pubs.acs.org
A Paquet - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
… N-Linoleojl-L-asprrrtic Acirl The title compound was prepared from L-aspartic acid and 7 using the procedure described for N-palmitoyl-Laspartic acid. The oily product exhibited [a],20 +…
Number of citations: 54 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.